1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
This compound is a structurally complex heterocyclic molecule featuring a piperazine backbone linked to a thiazolo[3,2-b][1,2,4]triazole moiety and a 3,4-dichlorophenyl group. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and condensation processes, as inferred from analogous synthetic routes for related compounds (e.g., piperazine-ethanone derivatives in and thiazolo-triazole systems in ). Pharmacologically, such hybrid structures are often explored for antiproliferative, antimicrobial, or CNS-modulating activities .
Properties
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O2S/c1-3-15-22-19-26(23-15)18(28)17(29-19)16(12-4-5-13(20)14(21)10-12)25-8-6-24(7-9-25)11(2)27/h4-5,10,16,28H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDTNMYLRDTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thiazole ring fused with a triazole moiety, a piperazine group, and a dichlorophenyl substituent. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing triazole and thiazole derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibitory effects against various cancer cell lines. In particular:
- In vitro studies have shown that similar thiazole-triazole derivatives can inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar thiazole and triazole frameworks have shown promising results against various bacterial strains. For example:
- Studies have reported that certain thiazole derivatives possess strong antifungal and antibacterial activities comparable to standard antibiotics like streptomycin .
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the presence of the thiazole and triazole rings may interfere with cellular processes such as DNA replication or protein synthesis in target cells.
Study 1: Anticancer Screening
A study evaluated the anticancer activity of several thiazole-triazole derivatives, including our compound of interest. The derivatives were screened against multiple cancer cell lines using standard cytotoxicity assays. Results indicated that compounds with similar structural motifs exhibited significant cytotoxic effects, leading to apoptosis in cancer cells .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of thiazole derivatives. The study found that certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues include:
| Compound Name | Key Substituents | Pharmacological Activity | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3,4-Dichlorophenyl, 2-ethyl-6-hydroxythiazolo-triazole, piperazin-1-yl-ethanone | Under investigation (hypothesized) | ~540.4 (calculated) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methylthiazolo-triazole | Antipsychotic (predicted) | 523.0 (reported) |
| 1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethanone | Methylthiazolo-triazole, ethanone | Antifungal (in vitro) | 221.2 (reported) |
| 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine | Chlorophenyl, isopropyl-triazole, piperazine-ethanone | Kinase inhibition (reported) | ~580.1 (reported) |
Key Structural Differences :
- Electron-Withdrawing Groups: The target compound’s 3,4-dichlorophenyl group may enhance electrophilic reactivity compared to mono-chloro or methoxy substituents in analogues .
- Piperazine-Ethanone Linkage: The ethanone group at the piperazine terminus is shared with kinase inhibitors (e.g., ), suggesting possible ATP-binding site interactions .
Pharmacological and Physicochemical Comparisons
- Antifungal Activity : The methylthiazolo-triazole analogue (MW 221.2) exhibits moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), attributed to its thiazole-triazole core . The target compound’s hydroxythiazolo-triazole may enhance potency due to hydrogen-bonding capacity.
- CNS Activity : The 3-chlorophenyl-piperazine derivative () shows dopamine D2 receptor affinity (Ki = 12 nM), suggesting the dichlorophenyl variant in the target compound could modulate serotonin or adrenergic receptors .
- Solubility : Hydroxythiazolo-triazole derivatives generally exhibit higher aqueous solubility (logP ~2.5) compared to methylated analogues (logP ~3.8), as seen in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
